Fructose-1-SNAP

Description

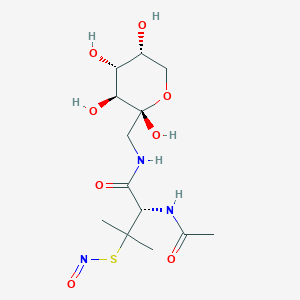

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-acetamido-3-methyl-3-nitrososulfanyl-N-[[(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyoxan-2-yl]methyl]butanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23N3O8S/c1-6(17)15-9(12(2,3)25-16-23)11(21)14-5-13(22)10(20)8(19)7(18)4-24-13/h7-10,18-20,22H,4-5H2,1-3H3,(H,14,21)(H,15,17)/t7-,8-,9+,10+,13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZUYSUGHXUBVOG-JJKYCLHCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C(=O)NCC1(C(C(C(CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](C(=O)NC[C@@]1([C@H]([C@@H]([C@@H](CO1)O)O)O)O)C(C)(C)SN=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23N3O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80438746 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330688-79-4 | |

| Record name | Fructose-1-SNAP | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80438746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Structural Characterization of Fructose 1 Snap

Development of Synthetic Pathways for Fructose-1-S-nitroso-N-acetyl-D,L-penicillamine

Developing efficient synthetic routes for complex molecules like Fructose-1-SNAP requires careful consideration of reaction conditions, reagent selection, and the order of chemical transformations. An efficient synthetic strategy has been reported for the synthesis of a novel fructose (B13574) conjugated S-nitroso nitric oxide donor, Fructose-1-S-nitroso-N-acetylpenicillamine. miami.edu

Exploration of Key Reaction Steps and Intermediate Derivatization

While the precise, step-by-step reaction mechanism for the synthesis of this compound is not extensively detailed in the provided search results, the general approach involves conjugating fructose with the SNAP molecule. SNAP contains a nitrosothiol group (-S-NO) and an N-acetylated penicillamine (B1679230) structure. wikipedia.orgsigmaaldrich.com Fructose is a hexose (B10828440) sugar that can exist in various cyclic and acyclic forms. khanacademy.org The conjugation likely involves a reaction between a functional group on fructose and a reactive site on SNAP, or a precursor to SNAP.

Intermediate derivatization steps are often crucial in carbohydrate chemistry to protect specific hydroxyl groups and ensure regioselectivity during coupling reactions. For instance, synthesis involving carbohydrates often utilizes protection and deprotection strategies to control reactivity.

Optimization Strategies for Synthetic Yield and Purity

Optimizing the synthetic yield and purity of this compound is essential for its reliable study and application. Although specific optimization strategies for this compound are not detailed in the search results, general approaches in organic synthesis include varying reaction temperatures, reaction times, solvent systems, and reagent stoichiometry. Purification techniques such as chromatography (e.g., column chromatography, HPLC) and crystallization are typically employed to isolate the desired product and remove impurities. The reported purity for this compound is typically ≥96%. scbt.com

Stereochemical Considerations in this compound Synthesis

Stereochemistry plays a significant role in the synthesis of molecules containing chiral centers, such as fructose and penicillamine. Fructose itself has multiple chiral carbons, and penicillamine is a chiral amino acid (though often used as a racemic mixture in the form of D,L-penicillamine). wikipedia.orgguidechem.com S-Nitroso-N-acetyl-DL-penicillamine is synthetically prepared and is a racemic mixture of the D and L isomers. sigmaaldrich.com The synthesis of this compound using D,L-penicillamine would thus result in a mixture of diastereomers, depending on the specific fructose isomer involved in the linkage and the stereochemistry of the penicillamine moiety. Controlling or characterizing the stereochemical outcome of the conjugation is important for defining the final product.

Advanced Analytical Methodologies for Comprehensive Structural Characterization

Comprehensive structural characterization of this compound is necessary to confirm its identity, purity, and the success of the synthetic route. Advanced analytical methodologies commonly used for this purpose in organic and carbohydrate chemistry include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the carbon-hydrogen framework and functional groups within the molecule. Both ¹H NMR and ¹³C NMR are invaluable for structural elucidation.

Mass Spectrometry (MS): Determines the molecular weight and can provide information about the fragmentation pattern, aiding in structural confirmation. Techniques like LC-MS/MS are powerful for analyzing complex molecules. nih.govcreative-proteomics.com

Infrared (IR) Spectroscopy: Helps identify the presence of specific functional groups, such as hydroxyl, carbonyl, and nitroso groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Can be used to detect chromophores within the molecule, such as the S-nitroso group, which typically has characteristic absorbance in the UV-Vis region. The S-nitroso group in SNAP has molar extinction coefficients at specific wavelengths (e.g., E₃₃₅ = 519 M⁻¹cm⁻¹ and E₅₉₁ = 7.0 M⁻¹cm⁻¹ in certain buffer conditions). sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC): Used for assessing the purity of the synthesized compound and can be coupled with detectors like UV-Vis or MS for analysis. researchgate.netijpras.com

These techniques, used in combination, allow for a thorough characterization of this compound, confirming its molecular formula (C₁₃H₂₃N₃O₈S) and molecular weight (381.40 g/mol ). scbt.comhxchem.netnovachemistry.com

Nitric Oxide Release Mechanisms from Fructose 1 Snap in Biological Systems

Chemical Decomposition Pathways of the S-Nitroso Moiety

The S-nitroso moiety (-S-NO) in S-nitrosothiols like Fructose-1-SNAP is inherently labile and can undergo chemical decomposition to release nitric oxide. This decomposition can be influenced by various factors in the biological environment.

Investigation of Homolytic and Heterolytic Cleavage Mechanisms

The S-NO bond in S-nitrosothiols can theoretically undergo either homolytic or heterolytic cleavage. Homolytic cleavage involves the symmetrical breaking of the bond, with each atom retaining one electron, leading to the formation of a thiyl radical (RS•) and a nitric oxide radical (•NO). Heterolytic cleavage, on the other hand, involves the asymmetrical breaking of the bond, where one atom retains both electrons, resulting in the formation of ions (e.g., RS⁻ and NO⁺, or RS⁺ and NO⁻). General chemical principles describe homolytic cleavage as often favored under thermal or photochemical conditions, leading to radical intermediates, while heterolytic cleavage can occur in polar environments and may be influenced by factors like pH and the presence of nucleophiles or electrophiles medchemexpress.com.

Influence of Cellular Redox Environment on NO Release Kinetics

The cellular redox environment plays a significant role in the stability and NO release from S-nitrosothiols. The balance between reducing and oxidizing species, particularly the concentration of free thiols like glutathione (B108866) (GSH), can impact RSNO decomposition. Thiol-mediated decomposition is a known pathway for NO release from S-nitrosothiols, involving a thiol-disulfide exchange reaction.

While the general principle of redox environment influence on S-nitrosothiols is established, specific detailed research on how variations in the cellular redox environment directly affect the NO release kinetics specifically from this compound was not extensively found. However, it has been noted that related glycosylated S-nitrosothiols, such as Glyco-SNAP-2, exhibit reduced thiol-mediated decomposition compared to SNAP. This suggests that the fructose (B13574) conjugation in this compound might similarly influence its interaction with cellular thiols and thus modulate its decomposition rate, contributing to potentially altered NO release kinetics within different cellular redox states. Factors such as pH, temperature, and the presence of metal ions can also influence the decomposition of S-nitrosothiols.

Enzymatic Modulation of Nitric Oxide Generation from this compound

Enzymatic processes within biological systems can potentially modulate the rate and extent of NO release from S-nitrosothiols.

Role of Thiol-Disulfide Exchange Reactions in Bioactivation

Thiol-disulfide exchange reactions are a primary enzymatic and non-enzymatic mechanism for the bioactivation and decomposition of S-nitrosothiols, leading to NO release. This process typically involves the reaction of a free thiol group with the S-NO moiety of an RSNO, forming a disulfide and releasing NO. Enzymes like thioredoxin and glutaredoxin can catalyze these reactions, facilitating NO release in a regulated manner.

For this compound, as an S-nitrosothiol, thiol-disulfide exchange is expected to be a relevant pathway for NO generation. While specific enzymatic studies on this compound were limited in the search results, the observation that related glycosylated SNAPs show reduced thiol-mediated decomposition compared to SNAP suggests that the fructose moiety may influence the accessibility or reactivity of the S-nitroso group towards cellular thiols and thiol-exchange enzymes. Further research is needed to characterize the specific interactions of this compound with cellular thiol pools and relevant enzymes involved in thiol-disulfide exchange.

Characterization of Potential Bioreductive Pathways for NO Release

In addition to thiol-disulfide exchange, bioreductive pathways involving reductases or other cellular reducing systems can potentially contribute to NO release from S-nitrosothiols. These pathways might involve the direct reduction of the S-NO bond.

Specific bioreductive pathways responsible for NO release from this compound were not detailed in the consulted literature. However, for other sugar-conjugated NO donors like glycosylated diazeniumdiolates, enzymatic activation by glycosidases has been suggested as a mechanism for NO release nih.gov. This raises the possibility that the fructose moiety in this compound could potentially be a substrate for cellular enzymes, and the metabolism or modification of the fructose group could indirectly influence the stability and NO release from the S-nitroso moiety. Dedicated studies are required to identify and characterize any specific enzymatic or bioreductive pathways involved in the bioactivation of this compound.

Dynamics of Intracellular Nitric Oxide Bioavailability from this compound

The biological effects of NO released from this compound depend on its ability to reach intracellular targets and the local concentration and duration of the released NO. The dynamics of intracellular NO bioavailability are influenced by the compound's cellular uptake, intracellular distribution, and the rate of NO release and metabolism.

While direct studies specifically characterizing the intracellular dynamics and bioavailability of NO released from this compound were not prominently featured in the search results, the presence of the fructose moiety suggests potential mechanisms for cellular entry. Sugar transporters are responsible for the uptake of fructose into cells. It is plausible that this compound, being a fructose conjugate, might utilize these or similar transport mechanisms to enter cells, potentially influencing its intracellular concentration and subsequent NO release. Once inside the cell, the rate of NO generation from this compound would depend on the chemical and enzymatic decomposition pathways discussed earlier, as well as the local cellular environment. The released NO can then diffuse to interact with various intracellular targets, including soluble guanylate cyclase and cysteine residues on proteins, leading to downstream signaling events. The half-life of this compound in physiological conditions (approximately 20 hours in aqueous media for a related compound, Glyco-SNAP-2) suggests a potential for sustained intracellular NO release, which could contribute to its biological effects. Further research is needed to specifically investigate the cellular uptake, intracellular fate, and the precise dynamics of NO bioavailability from this compound in different cell types.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| S-Nitroso-N-acetylpenicillamine (SNAP) | 6603945 nih.gov |

| Fructose-1-phosphate (B91348) | 65246 sigmaaldrich.com |

| This compound | Not readily available in consulted sources |

Data Tables

Cellular and Molecular Interactions of Fructose 1 Snap

Impact on Cellular Redox Homeostasis and Oxidative Stress Pathways

Cellular redox homeostasis is a delicate balance between the production and detoxification of reactive oxygen species (ROS) and reactive nitrogen species (RNS). Nitric oxide, released from compounds like Fructose-1-SNAP, is a key RNS that can significantly influence this balance. NO can interact with superoxide (B77818) radicals to form peroxynitrite, a potent oxidant that can induce cellular damage and oxidative stress wikipedia.org.

While direct studies on the impact of this compound on cellular redox homeostasis are limited in the available literature, the known properties of other NO donors like SNAP and GSNO (S-Nitrosoglutathione) provide insight into potential mechanisms. SNAP and GSNO have been shown to induce S-nitrosylation, a post-translational modification that can alter protein function and participate in redox signaling wikipedia.orgwikipedia.orgctdbase.orgfishersci.ca. The release of NO from this compound could similarly lead to an increase in the cellular pool of RNS, potentially shifting the redox balance towards a more nitrosative state.

Furthermore, altered fructose (B13574) metabolism itself has been linked to oxidative stress and mitochondrial dysfunction in various tissues fishersci.senih.govsigmaaldrich.comuni.luwikidata.org. Excessive fructose intake can lead to increased production of uric acid and depletion of ATP, contributing to oxidative stress fishersci.senih.gov. Fructose 1,6-bisphosphate, a related fructose phosphate (B84403), has also been implicated in influencing the iron redox state and the generation of reactive oxygen species nih.gov. Given that this compound contains a fructose moiety, its cellular uptake and subsequent metabolic processing (discussed in Section 4.3) could potentially interact with these fructose-mediated pathways, indirectly influencing cellular redox homeostasis. However, the specific contribution of the fructose part of this compound to redox changes, independent of NO release, requires further investigation.

Modulation of Protein S-Nitrosylation and Associated Signal Transduction Pathways

Protein S-nitrosylation, the covalent modification of a cysteine thiol by an NO group, is a crucial post-translational modification involved in regulating the function of a wide array of proteins and modulating numerous signal transduction pathways wikipedia.org. As an S-nitroso compound, this compound is expected to act as an NO donor, thereby potentially modulating the S-nitrosylation status of cellular proteins.

Studies using other NO donors like SNAP have demonstrated their ability to induce protein S-nitrosylation, affecting the activity of enzymes and other proteins wikipedia.orgwikipedia.orgctdbase.orgfishersci.ca. For instance, S-nitrosylation of fructose-1,6-bisphosphatase (FBPase) by SNAP and GSNO has been observed in plants, influencing its regulatory disulfide bond formation and activity wikipedia.orgwikipedia.orgctdbase.org.

Identification and Characterization of S-Nitrosylated Protein Targets

Identifying the specific protein targets of S-nitrosylation by this compound is crucial for understanding its cellular effects. While comprehensive proteomic studies specifically on this compound are not detailed in the provided search results, research on other NO donors and endogenous NO production indicates that S-nitrosylation can target proteins involved in diverse cellular processes, including metabolism, signal transduction, protein folding, and apoptosis wikipedia.org.

Techniques such as the biotin (B1667282) switch assay coupled with mass spectrometry are commonly used to identify S-nitrosylated proteins on a global scale. Applying such methods to cells or tissues treated with this compound would be necessary to build a comprehensive map of its S-nitrosylation targets. Based on the known reactivity of NO and the cellular context, potential targets could include cysteine residues in enzymes involved in metabolic pathways, ion channels, transcription factors, and components of signaling cascades.

Consequences for Enzyme Activity and Protein Function Post-Nitrosylation

S-nitrosylation can have diverse consequences for protein function, including activation, inhibition, or alteration of protein-protein interactions or localization. The effect of S-nitrosylation on enzyme activity is particularly well-documented. For example, S-nitrosylation of specific cysteine residues in enzymes can directly impact their catalytic rate or alter their allosteric regulation wikipedia.org.

In the context of this compound as an NO donor, the resulting S-nitrosylation of target proteins could lead to a cascade of functional changes within the cell. If key metabolic enzymes are S-nitrosylated, it could reprogram metabolic flux. S-nitrosylation of signaling proteins could alter the amplitude or duration of cellular responses to stimuli. The specific outcomes would be dependent on the identity of the S-nitrosylated protein and the specific cysteine residue modified.

Given the fructose moiety of this compound, it is conceivable that proteins involved in fructose metabolism or glucose homeostasis might be particularly susceptible to S-nitrosylation induced by this compound, potentially creating a localized or specific effect on carbohydrate metabolic pathways. However, this remains a hypothesis requiring experimental validation.

Interplay with Cellular Metabolic Networks

The interplay between this compound and cellular metabolic networks is a complex aspect influenced by both its NO-donating capacity and its fructose component.

Potential Role of the Fructose Moiety in Cellular Uptake and Subcellular Localization

The fructose moiety of this compound could play a significant role in its cellular uptake and distribution. Fructose is primarily transported into cells by specific transporters, such as GLUT5 and GLUT2 wikipedia.orgiiab.me. The presence of fructose conjugated to the SNAP molecule might influence the recognition and transport of this compound by these or other cellular transporters. This could potentially lead to preferential uptake into cells or tissues that express high levels of fructose transporters.

Subcellular localization of this compound or its cleavage products would further dictate where its effects are exerted. While the localization of SNAP-tag fusion proteins has been studied wikipedia.orgabcam.com, the specific subcellular distribution of intact this compound or the SNAP moiety after NO release is not explicitly detailed in the search results. If this compound is transported via fructose transporters, its initial localization might be influenced by the distribution of these transporters on the plasma membrane and intracellular vesicles. Upon entry, the compound or its derivatives could localize to various cellular compartments, including the cytoplasm, mitochondria, or nucleus, depending on their chemical properties and interactions with cellular components. The localization of FBPase, an enzyme involved in fructose metabolism, has been shown to change during cellular differentiation, being present in both the cytosol and nucleus mitoproteome.orgmetabolomicsworkbench.org, suggesting that components related to fructose metabolism can have dynamic localization.

Investigation of this compound Cleavage Products and their Metabolic Fates

Upon entering the cellular environment, this compound is expected to undergo cleavage to release NO. The remaining structure would likely consist of the fructose moiety linked to the denitrosylated SNAP molecule (N-acetylpenicillamine). The metabolic fate of this residual structure, particularly the fructose component, is an important consideration.

Fructose metabolism typically begins with phosphorylation by fructokinase, primarily in the liver, small intestine, and kidney, yielding fructose 1-phosphate nih.govwikipedia.orgnih.gov. Fructose 1-phosphate is then cleaved by aldolase (B8822740) B into dihydroxyacetone phosphate (DHAP) and glyceraldehyde nih.govwikipedia.orgnih.gov. These triose phosphates can then enter glycolysis, gluconeogenesis, or other metabolic pathways nih.govwikipedia.orgnih.gov.

It is plausible that the fructose moiety of this compound, once cleaved from the SNAP part, could enter these standard fructose metabolic pathways. However, the conjugation to N-acetylpenicillamine might affect the initial recognition and phosphorylation by fructokinase or subsequent enzymatic steps. Alternatively, the fructose-N-acetylpenicillamine conjugate itself might be metabolized differently.

Investigating the cleavage products of this compound within cells and tracing the metabolic fate of the fructose carbons (e.g., using isotopically labeled this compound) would provide valuable data on how this conjugated form of fructose is processed compared to free fructose. This would help to understand whether the fructose moiety primarily serves as a delivery vehicle for the NO-donating SNAP group or if it also actively participates in cellular metabolism after delivery. The N-acetylpenicillamine part would likely be subject to its own metabolic or detoxification pathways.

Effects on Glycolytic Flux and Gluconeogenic Pathways

Information specifically detailing the direct effects of this compound on glycolytic flux and gluconeogenic pathways is limited within the provided search results. General fructose metabolism involves its phosphorylation to fructose-1-phosphate (B91348), which is subsequently cleaved into dihydroxyacetone phosphate and glyceraldehyde, intermediates that can enter glycolysis or gluconeogenesis. bldpharm.commitoproteome.orguni-freiburg.defishersci.ca Dysregulation of fructose metabolism and key enzymes like fructose-1,6-bisphosphatase (FBPase), a rate-limiting enzyme in gluconeogenesis, has been linked to various metabolic disorders and cancer. sigmaaldrich.comsigmaaldrich.comwikipedia.orgnih.gov While this compound is a fructose conjugate, the specific impact of the S-nitroso-N-acetyl-D,L-penicillamine moiety on how the fructose component is metabolized or how the compound directly influences the enzymes and intermediates of glycolysis and gluconeogenesis is not elaborated in the retrieved literature. The primary reported function of this compound is as an NO donor. nih.govnovachemistry.comwikipedia.org Nitric oxide is a signaling molecule that can influence various cellular processes, but the precise downstream effects of NO released from this compound on these specific metabolic pathways require further investigation not covered by the provided sources.

Advanced Methodological Approaches for Fructose 1 Snap Research

Development of Highly Sensitive Detection Methods for Fructose-1-SNAP and its Nitric Oxide Metabolites

The accurate detection and quantification of this compound and its NO metabolites are crucial for understanding its behavior in various systems. Given its role as an NO donor, the detection of released NO is of particular importance. Various methods have been employed for detecting nitric oxide, including chemiluminescence, fluorescence, and electrochemical methods. researchgate.netnih.govelsevier.com Mass spectrometry is also a valuable tool for confirming the molecular integrity of this compound and tracking its degradation products, which can provide insights into NO release pathways. benchchem.com High-performance liquid chromatography (HPLC) coupled with suitable detectors can be used to quantify the purity of this compound and analyze its degradation products over time, offering insights into its stability. benchchem.com

Application of Isotope Tracing Techniques to Track this compound Biotransformation

While specific detailed applications of isotope tracing solely for this compound biotransformation are not extensively documented in the provided search results, isotope tracing techniques are broadly utilized in metabolic studies to track the fate of labeled compounds within biological systems. For instance, isotope dilution mass spectrometry has been applied in the determination of glucose, suggesting the potential for similar approaches to study the metabolic pathways involving the fructose (B13574) moiety of this compound or its degradation products. tandfonline.com Applying stable isotopes (e.g., 13C, 15N) to the fructose or SNAP portions of this compound would enable researchers to track its absorption, distribution, metabolism, and excretion using mass spectrometry-based techniques. This would provide valuable data on how the molecule is processed in biological environments and the nature of its resulting metabolites.

Development and Refinement of In Vitro and Ex Vivo Model Systems for Biological Evaluation

In vitro and ex vivo model systems are widely used to evaluate the biological effects of this compound, particularly its cytotoxicity and NO-releasing properties. Cell culture models, including various cancer cell lines, have been extensively used to assess the cytotoxic effects of this compound and compare its activity to other NO donors like SNAP and glucose-SNAP derivatives. miami.edunih.govsustech.edu.cngoogleapis.comgoogle.com These studies often involve measuring cell viability using assays such as the neutral red assay. google.com Ex vivo models, which involve the use of tissues or organs outside the living organism, can provide a more complex environment than in vitro cell cultures, allowing for the study of this compound's interactions within a more physiologically relevant context. The refinement of these models involves optimizing cell culture conditions, selecting appropriate cell lines or tissues, and establishing relevant endpoints for evaluating the compound's effects and the activity of its NO metabolites.

High-Throughput Screening Platforms for this compound Analogs and Derivatives

High-throughput screening (HTS) platforms are powerful tools for identifying and evaluating large libraries of compounds for desired biological activities. While the provided information mentions high-throughput screening in the broader context of related research, specifically for targeting enzymes or screening small molecule inhibitors sustech.edu.cnlivedna.net, applying HTS to this compound analogs and derivatives would involve developing rapid and sensitive assays to measure NO release, cytotoxicity, or other relevant biological endpoints in a multi-well plate format. This would enable the efficient screening of numerous synthesized or commercially available compounds structurally related to this compound to identify promising candidates with improved stability, NO release kinetics, or targeted activity. The development of miniaturized assays and automated liquid handling systems are key aspects of refining HTS platforms for this purpose.

Computational Chemistry and Molecular Dynamics Simulations of this compound Interactions

Computational chemistry techniques, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of this compound, particularly the S-NO bond responsible for NO release. DFT calculations and Natural Bond Orbital (NBO) analysis have been applied to related glyco-S-nitrosothiols to understand electron delocalization and the stability of the S-N bond. benchchem.com Molecular dynamics (MD) simulations can be used to study the conformational behavior of this compound in various environments (e.g., aqueous solution, lipid bilayers) and its interactions with biological targets like proteins or cell membranes. MD simulations have been employed to analyze the conformation of glucose conjugates, highlighting their potential in understanding the behavior of glyco-S-nitrosothiols. researchgate.net These computational approaches can complement experimental data by providing molecular-level details about the compound's structure, stability, and interaction mechanisms, guiding the design of new analogs with tailored properties.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| Fructose | 27245 |

| Nitric Oxide | 145068 |

| S-nitroso-N-acetylpenicillamine | 163186 |

| Glucose | 5793 |

| Fructose-1,6-bisphosphate | 10267 |

| Fructose 1-phosphate | 65246 |

| S-nitrosoglutathione (GSNO) | 441341 |

| 2-deoxy-D-glucose | 3089362 |

| D-glucosamine | 439213 |

Data Table: Cytotoxicity Comparison of this compound and Related Compounds

Perspectives and Future Directions in Fructose 1 Snap Research

Elucidating the Full Spectrum of Fructose-1-SNAP Mediated Biological Pathways

Future research on this compound should focus on comprehensively mapping the biological pathways it influences beyond its primary role as an NO donor. While NO is a crucial signaling molecule involved in diverse physiological processes, including vasodilation, neurotransmission, and immune responses, the fructose (B13574) conjugation may introduce additional layers of biological interaction. nih.govnih.gov Investigating how this compound is transported into cells, particularly in tissues or cell types that exhibit high fructose uptake via transporters like GLUT5, is essential. mdpi.compatsnap.com Understanding the cellular metabolism of the fructose moiety and its potential downstream effects, independent of or in concert with NO release, is another critical area. Fructose itself is metabolized primarily in the liver, converted to fructose-1-phosphate (B91348), which can enter glycolysis or contribute to lipid synthesis. patsnap.compatsnap.com The impact of the SNAP conjugation on these typical fructose metabolic routes needs to be determined. Furthermore, exploring the potential interactions of this compound with fructose-sensing or signaling pathways could reveal novel mechanisms of action.

Designing Next-Generation Fructose-Conjugated Nitric Oxide Donors with Enhanced Specificity

Building upon the understanding gained from studying this compound, a key future direction is the rational design of next-generation fructose-conjugated NO donors. This involves synthesizing analogues with modifications to the fructose moiety or the linker between fructose and the SNAP group to optimize properties such as stability, NO release kinetics, and cellular specificity. The aim is to enhance targeted delivery of NO to specific cell types or tissues that overexpress fructose transporters or have altered fructose metabolism, potentially reducing off-target effects. mdpi.com Research could explore different positions of SNAP conjugation on the fructose molecule or investigate alternative NO-donating scaffolds conjugated to fructose. Tailoring the release rate of NO through chemical modifications could also be crucial for specific therapeutic applications. nih.gov

Exploring Novel Research Applications of this compound Beyond Initial Findings

The initial findings suggesting higher cytotoxicity of this compound against certain cancer cells highlight its potential in oncology research. scbt.commiami.edu Future research should explore this application further, investigating its efficacy against a wider range of cancer types, particularly those known to have altered glucose and fructose metabolism or increased GLUT5 expression. mdpi.com Beyond cancer, the unique delivery mechanism offered by fructose conjugation could be leveraged for other research applications where targeted NO release is desirable. This might include studying the role of NO in metabolic disorders linked to fructose metabolism or investigating its effects in specific cellular compartments that are preferentially accessed by fructose conjugates. The use of this compound as a tool to probe NO-mediated signaling in fructose-responsive pathways also presents a novel research avenue.

Integration with Systems Biology Approaches for a Comprehensive Understanding of this compound Bioactivity

A comprehensive understanding of this compound's bioactivity necessitates the integration of systems biology approaches. This involves using high-throughput techniques such as transcriptomics, proteomics, and metabolomics to analyze the global cellular responses to this compound exposure. ru.nlnih.gov By examining changes in gene expression, protein profiles, and metabolite levels, researchers can gain a holistic view of the pathways affected by the compound and identify potential biomarkers of its activity. researchgate.net Integrating these data with information on fructose metabolism and NO signaling networks can help to build predictive models of this compound behavior in different cellular contexts. nih.gov This systems-level perspective can reveal complex interactions and feedback loops that might not be apparent from studying individual pathways in isolation, ultimately guiding the development of more effective and specific fructose-conjugated NO donors.

Data Table (Illustrative based on search findings):

While specific quantitative data directly comparing this compound across various biological pathways was not extensively available in the search results, the findings suggest differential effects based on the conjugated sugar and the target cell type. An illustrative table format for presenting such data in future research could include:

| Compound Name | Cell Line/Tissue | Biological Pathway/Effect | Observed Outcome | Reference |

| This compound | DU-145 Cells | Cytotoxicity | Higher cytotoxicity vs. SNAP, Glucose-2-SNAP miami.edu | miami.edu |

| Glucose-2-SNAP | DU-145 Cells | Cytotoxicity | Lower cytotoxicity vs. This compound miami.edu | miami.edu |

| SNAP | DU-145 Cells | Cytotoxicity | Lower cytotoxicity vs. This compound miami.edu | miami.edu |

| Monosaccharide-based NONOates | Cancer Cells | NO Release, Cytotoxicity | Therapeutic effects to kill cancer cells nih.gov | nih.gov |

| SNAP | P. aeruginosa | Biofilm Formation | Can prevent initial formation mdpi.com | mdpi.com |

Q & A

Q. What are the standard analytical techniques for characterizing Fructose-1-SNAP in vitro, and how should they be validated?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm structural integrity, comparing spectral data with synthesized standards or literature values. Validate by testing purity via integration of proton signals .

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to quantify this compound. Validate using calibration curves with known concentrations and assess intra-day/inter-day precision (<5% RSD) .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS or MALDI-TOF. Cross-validate with isotopic patterns and fragmentation profiles .

Q. How can researchers optimize experimental conditions for this compound stability in aqueous solutions?

Methodological Answer:

- Design of Experiments (DOE) : Test variables (pH, temperature, ionic strength) using a factorial design. For example, vary pH (4–8) and temperature (4°C–37°C) to identify degradation thresholds .

- Kinetic Studies : Monitor degradation via UV-Vis spectroscopy at 280 nm over 24–72 hours. Fit data to first-order kinetics to calculate half-life () .

- Control Variables : Include antioxidants (e.g., EDTA) or inert atmospheres (N) to isolate oxidative degradation pathways .

Q. What are common pitfalls in synthesizing this compound, and how can they be mitigated?

Methodological Answer:

- Byproduct Formation : Use stoichiometric control (e.g., 1:1 molar ratio of precursors) and monitor intermediates via TLC. Purify via column chromatography with gradient elution .

- Scale-Up Challenges : Optimize solvent systems (e.g., DMF/water mixtures) to prevent aggregation. Validate scalability using microreactor trials .

- Documentation : Follow IUPAC guidelines for reporting synthetic yields, side products, and purification steps to ensure reproducibility .

Advanced Research Questions

Q. How can contradictory data on this compound’s enzymatic activity be resolved systematically?

Methodological Answer:

- Systematic Review : Conduct a PRISMA-guided review to identify studies with comparable assay conditions (e.g., substrate concentration, buffer composition). Assess heterogeneity via I statistics .

- Meta-Analysis : Pool kinetic data (, ) using random-effects models. Adjust for publication bias via funnel plots and Egger’s regression .

- Replication Studies : Reproduce key experiments in triplicate under standardized protocols, documenting deviations (e.g., enzyme lot variability) .

Q. What advanced computational models predict this compound’s interactions with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to putative receptors (e.g., SNAP-25). Validate poses via molecular dynamics (MD) simulations (100 ns) and MM-GBSA binding energy calculations .

- QSAR Modeling : Train models on analogs with known activity data. Prioritize descriptors (e.g., logP, polar surface area) using LASSO regression .

- Network Pharmacology : Integrate docking results with STRING-db protein interaction networks to identify off-target effects .

Q. How can multi-omics approaches elucidate this compound’s metabolic impact in vivo?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cell lines (e.g., HepG2) to identify differentially expressed genes (FDR <0.05). Validate via qPCR .

- Metabolomics : Use LC-MS/MS to profile metabolites (e.g., TCA cycle intermediates). Normalize data to internal standards and apply PCA for pathway analysis .

- Integration : Apply weighted gene co-expression network analysis (WGCNA) to link transcriptomic and metabolomic modules .

Methodological Guidelines

- Experimental Replication : Follow ’s protocols for detailing synthesis and characterization to enable independent verification .

- Data Reporting : Adhere to ’s standards for including raw data, statistical tests, and visualizations (e.g., scatter plots with error bars) .

- Ethical Compliance : For in vivo studies, define animal models and approval protocols per ’s participant selection criteria (adapted for preclinical research) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.